1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2 . It is a derivative of pyrrolopyridine, a heterocyclic compound . This compound has been used in the synthesis of various derivatives with potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives involves a series of chemical reactions . A new series of these derivatives were designed and synthesized as colchicine-binding site inhibitors . The general synthetic procedure involves the use of (E)-2-bromo-5–(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid consists of a pyrrolopyridine core with a carboxylic acid functional group . The exact mass of the molecule is 162.042927438 g/mol .Chemical Reactions Analysis
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives have shown to undergo various chemical reactions. For instance, they have been used as colchicine-binding site inhibitors, displaying moderate to excellent antitumor activities against cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid include a molecular weight of 162.15 g/mol, a XLogP3-AA value of 0.8, two hydrogen bond donor counts, three hydrogen bond acceptor counts, and one rotatable bond count .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Methods : Synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine derivatives, including 1H-pyrrolo variants, has been developed using various synthetic routes. These syntheses involve transformations such as cyclization, aromatization, and reduction processes (Bencková & Krutošíková, 1997).
Structural Characterization : X-ray crystallography has been utilized to confirm the structure of certain pyrrolo[3,2-c]pyridine derivatives. This method has proven useful in distinguishing between isomeric forms and understanding molecular shapes (Chiaroni et al., 1994).
Chemical Properties and Reactivity
Reactivity Analysis : Studies have been conducted on the reactivity of pyrrolo[3,2-c]pyridine derivatives. These include investigations into the formation of intermediates, bond cleavage, and cyclization reactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Murthy et al., 2017).
Electrophilic Substitution Reactions : Research has shown that 1H-pyrrolo[2,3-b]pyridines can undergo various electrophilic substitution reactions. This includes reactions such as nitration, bromination, and iodination, highlighting their versatility in chemical synthesis (Herbert & Wibberley, 1969).
Potential Biological Applications
Biological Activity Analysis : Some pyrrolopyridine analogs have shown biological activity, such as inhibitory effects on gastric acid secretion. This suggests potential pharmaceutical applications for these compounds (Palmer et al., 2008).
Medicinal Chemistry : The synthesis of pyrrolo[3,2-c]pyridine derivatives has been explored in the context of medicinal chemistry. These compounds have been studied for their potential as inhibitors of various biological processes, indicating their significance in drug discovery and development (Mizojiri et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The inhibition of FGFRs by this compound prevents this process, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the disruption of these pathways can lead to the inhibition of tumor growth and progression .
Pharmacokinetics
Its molecular weight is 16215 , which is within the range that is generally considered favorable for oral bioavailability
Result of Action
The inhibition of FGFRs by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . It can also significantly inhibit the migration and invasion of cancer cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that pyrrolo[3,2-c]pyridine derivatives show inhibitory effects against FMS kinase , suggesting that 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride may interact with this enzyme
Cellular Effects
Some studies suggest that pyrrolo[3,2-c]pyridine derivatives can have antitumor activities . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Some studies suggest that pyrrolo[3,2-c]pyridine derivatives can form hydrogen bonds with the backbone carbonyl of certain amino acids in the hinge region of enzymes . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)7-3-5-4-9-2-1-6(5)10-7;/h1-4,10H,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMVVDYXGUIKEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1453272-23-5 |
Source
|
Record name | 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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